
1,3-Dichloro-2,5-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-2,5-dinitrobenzene (DCDNB) is a chemical compound that is commonly used in scientific research as a reagent for protein modification. DCDNB is a yellow crystalline solid that is soluble in organic solvents and is commonly used in biochemistry and molecular biology experiments.
Wirkmechanismus
1,3-Dichloro-2,5-dinitrobenzene modifies cysteine residues in proteins by covalently binding to the thiol group of the cysteine residue. This modification can alter the function and structure of the protein, allowing researchers to study the effects of the modification on protein activity.
Biochemical and Physiological Effects:
1,3-Dichloro-2,5-dinitrobenzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and glutathione reductase. 1,3-Dichloro-2,5-dinitrobenzene has also been shown to induce oxidative stress and alter cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3-Dichloro-2,5-dinitrobenzene in lab experiments is its high selectivity for cysteine residues in proteins. This allows researchers to selectively modify specific proteins or regions of proteins. However, 1,3-Dichloro-2,5-dinitrobenzene can also be toxic to cells and can induce oxidative stress, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1,3-Dichloro-2,5-dinitrobenzene. One area of interest is the development of new reagents that can selectively modify other amino acid residues in proteins. Another area of interest is the use of 1,3-Dichloro-2,5-dinitrobenzene in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of 1,3-Dichloro-2,5-dinitrobenzene and to develop new methods for minimizing its toxicity.
Synthesemethoden
1,3-Dichloro-2,5-dinitrobenzene is synthesized by the nitration of 1,3-dichlorobenzene with nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to prevent the formation of undesired byproducts. The resulting product is purified by recrystallization and is typically obtained in high yield.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-2,5-dinitrobenzene is commonly used in scientific research as a reagent for protein modification. It is used to selectively modify cysteine residues in proteins, which can be used to study protein function and structure. 1,3-Dichloro-2,5-dinitrobenzene is also used in the synthesis of peptides and in the preparation of hapten-carrier conjugates for use in immunology experiments.
Eigenschaften
CAS-Nummer |
13633-34-6 |
|---|---|
Produktname |
1,3-Dichloro-2,5-dinitrobenzene |
Molekularformel |
C6H2Cl2N2O4 |
Molekulargewicht |
236.99 g/mol |
IUPAC-Name |
1,3-dichloro-2,5-dinitrobenzene |
InChI |
InChI=1S/C6H2Cl2N2O4/c7-4-1-3(9(11)12)2-5(8)6(4)10(13)14/h1-2H |
InChI-Schlüssel |
YXGARXWBFZIFBC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Andere CAS-Nummern |
13633-34-6 |
Synonyme |
1,3-Dichloro-2,5-dinitrobenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




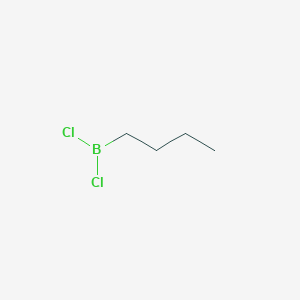
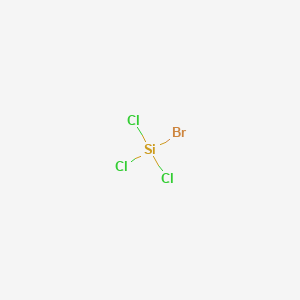

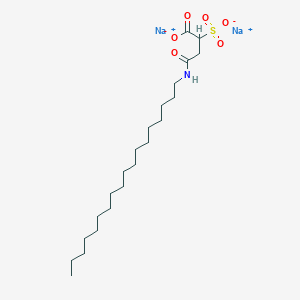
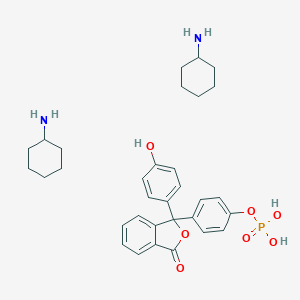



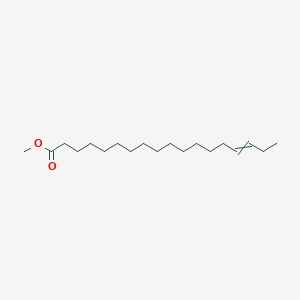
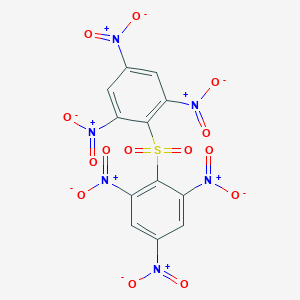

![Thiazolo[5,4-d]pyrimidine, 5-methyl-](/img/structure/B81866.png)
